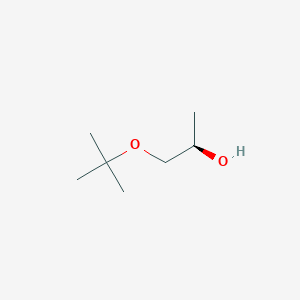

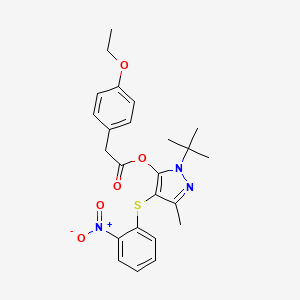

![molecular formula C20H19N5O3S B2957491 Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone CAS No. 868219-37-8](/img/structure/B2957491.png)

Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives were then prepared . The structures of the synthesized compounds were confirmed by elemental analyses, IR, and 1 H-NMR spectra .Scientific Research Applications

Synthesis and Chemical Properties

- Research on the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines incorporating the naphtofuran moiety involves compounds with structures related to Furan-2-yl derivatives. These compounds were synthesized from the sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone, highlighting the versatility of furan derivatives in heterocyclic chemistry (Abdelhamid, Shokry, & Tawfiek, 2012).

Catalytic Applications

- The aza-Piancatelli rearrangement of Furan-2-yl(phenyl)methanol derivatives to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives showcases the compound's utility in facilitating transformations under mild conditions, offering high yields and selectivity in short reaction times (Reddy et al., 2012).

Antimicrobial Activities

- The design and synthesis of novel derivatives incorporating the Furan-2-yl moiety have been evaluated for pharmacological activities, including antidepressant and antianxiety effects, demonstrating the potential of such compounds in therapeutic applications (Kumar et al., 2017).

- Azole derivatives synthesized from Furan-2-carbohydrazide, including triazole compounds converted to Mannich bases, were screened for antimicrobial activities, showcasing the compound's role in developing new antimicrobial agents (Başoğlu et al., 2013).

Corrosion Inhibition

- Research on the inhibitive effect of organic inhibitors, including derivatives of Furan-2-yl, on the corrosion of mild steel in acidic medium reveals significant inhibition efficiency, indicating the compound's potential as a corrosion inhibitor (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Based on its structural similarity to other heterocyclic compounds, it may interact with its targets through a series of processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Biochemical Pathways

It’s worth noting that similar compounds have been shown to affect a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory activities .

Pharmacokinetics

Derivatives of 1,2,4-triazole, a moiety present in the compound, have been noted for their good pharmacodynamic and pharmacokinetic profiles, and low toxicity .

Result of Action

Compounds with similar structures have demonstrated a broad spectrum of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Properties

IUPAC Name |

furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3S/c26-18(15-7-4-12-28-15)24-10-8-23(9-11-24)16(14-5-2-1-3-6-14)17-19(27)25-20(29-17)21-13-22-25/h1-7,12-13,16,27H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEXHZPBHMKPLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2957409.png)

![Methyl 3-{2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}-3-phenylpropanoate](/img/structure/B2957410.png)

![1-[[2-(1-Bromonaphthalen-2-yl)oxyacetyl]amino]-3-phenylthiourea](/img/structure/B2957412.png)

![4-(3,4-dichlorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2957415.png)

![2-amino-4-(2-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2957421.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenylacetamide](/img/structure/B2957422.png)